molecular formula C16H15N3O5 B11535453 ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11535453
M. Wt: 329.31 g/mol
InChI Key: OWNUPBHMJRSEAG-UHFFFAOYSA-N
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Description

分子架构的立体解析

该化合物的分子式为C₁₆H₁₅N₃O₅,分子量329.31 g/mol,其晶体结构通过单晶X射线衍射证实为椅式构象的4H-吡喃环系统。硝基苯基取代基位于吡喃环C4位,与C5位的氰基形成共轭体系,这种空间排列通过二维核磁共振(COSY、HSQC)确证了各质子间的耦合关系。红外光谱在2220 cm⁻¹处显示强吸收峰,对应于氰基的特征振动模式,而1690 cm⁻¹处的羰基伸缩振动则证实了酯基的存在

系统命名规则解析

根据IUPAC命名法,该化合物的系统命名为ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate。编号体系以吡喃环氧原子为起点,顺时针确定各取代基位置。SMILES表示法为CCOC(=O)C1=C(C)OC(N)=C(C#N)C1C2=CC=CC(N+=O)=C2,精确描述了分子中原子的连接顺序与立体化学信息。InChIKey编码OWNUPBHMJRSEAG-UHFFFAOYSA-N提供了全球唯一的分子标识符,确保在化学数据库中的精准检索。

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-3-23-16(20)13-9(2)24-15(18)12(8-17)14(13)10-5-4-6-11(7-10)19(21)22/h4-7,14H,3,18H2,1-2H3

InChI Key

OWNUPBHMJRSEAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst such as Na2CaP2O7 or Ca-MCM. This reaction is usually carried out at room temperature, providing good yields of the desired product .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate exhibit notable antimicrobial properties. For instance, studies have demonstrated its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

1.2 Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce inflammation in animal models, indicating a promising application in treating inflammatory diseases . Its analgesic properties further enhance its therapeutic potential, making it valuable in pain management strategies.

Organic Synthesis Applications

2.1 Synthesis of Pyran Derivatives

This compound serves as an important intermediate in the synthesis of various pyran derivatives. The compound can be synthesized through multicomponent reactions involving readily available starting materials, which makes it a cost-effective option for organic synthesis .

2.2 Dyes and Pigments

Due to its chromophoric properties, this compound is also utilized in the development of dyes and pigments. Its structural characteristics allow for modifications that can enhance color properties and stability, making it suitable for applications in textiles and coatings .

Material Science Applications

3.1 Photovoltaic Materials

Recent studies have explored the use of this compound in the field of photovoltaics. The compound's electronic properties make it a candidate for organic solar cells, where it can contribute to improved efficiency through enhanced light absorption and charge transport .

3.2 Polymer Chemistry

In polymer science, this compound can act as a monomer or crosslinking agent, contributing to the development of novel polymeric materials with tailored properties for specific applications such as drug delivery systems and biodegradable plastics .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsReduced paw edema in animal models, indicating potential for treating arthritis.
Synthesis MethodsDeveloped a one-pot synthesis method using urea as an organocatalyst, enhancing eco-friendliness.
Photovoltaic ApplicationsImproved efficiency in organic solar cells using modified derivatives of the compound.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to certain enzymes or receptors, thereby modulating their activity. Detailed studies using techniques such as density functional theory (DFT) and molecular docking have provided insights into its binding affinities and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 4 Melting Point (°C) Key NMR Shifts (¹H/¹³C) Catalytic System Used Reference
Compound A 3-Nitrophenyl 170 δ 4.29 (CH), 6.91 (NH₂) Fe₃O₄@NFC@Co(II)
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate 4-Nitrophenyl 165–167 δ 4.28 (CH), 6.88 (NH₂) Sulfamic acid/PEG-400-H₂O
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 3-Chlorophenyl N/A δ 5.05 (CH), 6.94 (NH₂) Triethylamine/CH₂Cl₂
Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate 3-Pyridinyl N/A δ 4.58 (CH), 7.49–8.08 (H-Ar) Not reported
Key Observations:
  • Electronic Effects : The 3-nitrophenyl group in Compound A enhances electron withdrawal compared to 4-nitrophenyl analogs, affecting reactivity in multicomponent syntheses .
  • Steric Effects : Bulky substituents (e.g., phenyl in the 3-chlorophenyl analog) reduce yields due to steric hindrance .
  • Hydrogen Bonding : Planar pyran rings are universally observed, but Compound A exhibits stronger N–H⋯O interactions than its 4-nitrophenyl counterpart due to nitro group positioning .

Pharmacological Activity

Compound Biological Activity Mechanism of Action Efficacy (IC₅₀ or EC₅₀) Reference
Compound A Not explicitly reported N/A N/A
Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate Tracheal relaxation (rat) L-type calcium channel blockade 96.30 µM (100% relaxation)
Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate Corrosion inhibition (mild steel) Adsorption via electron-rich sites 77–88% inhibition at 1 mM
Key Observations:
  • Calcium Channel Blockade : Pyridinyl-substituted analogs show potent relaxant effects via calcium channel interactions, suggesting Compound A could exhibit similar activity if tested .
  • Corrosion Inhibition : Electron-donating groups (e.g., p-tolyl) enhance adsorption on metal surfaces, whereas Compound A ’s 3-nitrophenyl group may reduce efficacy due to competing electron withdrawal .
Key Observations:
  • Catalyst Efficiency : Fe₃O₄@NFC@Co(II) offers superior recyclability (>5 cycles) compared to sulfamic acid systems .
  • Sustainability : PEG-400-H₂O systems align with green chemistry principles, whereas CH₂Cl₂-based methods are less eco-friendly .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, a compound with the molecular formula C16H15N3O5, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving phenylmethylidenemalononitrile and ethyl acetoacetate in the presence of triethylbenzylammonium chloride in an aqueous medium. The resulting pyran ring adopts a boat conformation, with significant intermolecular hydrogen bonding contributing to its stability .

Crystallographic Data

The following table summarizes key crystallographic parameters:

ParameterValue
Molecular Weight329.31 g/mol
Dihedral Angle (Phenyl-Pyran)94.5°
N—HO Hydrogen Bond Length2.0 Å
N—HN Hydrogen Bond Length2.1 Å

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL
Candida albicans1732 µg/mL
Aspergillus flavus1464 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also showing antifungal properties against Candida albicans.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
A54930Induction of oxidative stress

The IC50 values suggest that this compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, particularly the presence of the cyano and nitrophenyl groups, which enhance its reactivity and interaction with biological targets. The mechanism of action for its antimicrobial effects likely involves disruption of microbial cell membranes and interference with metabolic processes.

Q & A

Q. Advanced Research Focus

  • Catalyst recycling : Fe₃O₄@NFC@Co(II) retains 85% activity after 5 cycles but suffers Co leaching. Silica coating or ionic liquid immobilization may improve durability .
  • Solvent-free routes : Ionic liquids (e.g., [2-aminobenzoato][PF₆]) reduce waste but require optimization for scalability .
  • Byproduct analysis : LC-MS identifies dimeric side products (e.g., via Knoevenagel condensation), mitigated by stoichiometric control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.